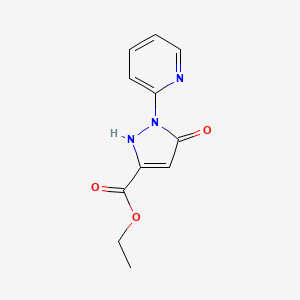

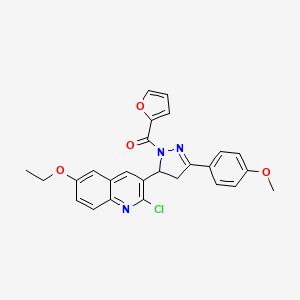

![molecular formula C14H19FN2 B2823612 (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine CAS No. 727663-14-1](/img/structure/B2823612.png)

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 1-Azabicyclo[2.2.2]octane . This is a bicyclic structure that is a part of many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1-Azabicyclo[2.2.2]octane derivatives have been synthesized using various methods .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The synthesis of novel antimicrobial agents is crucial due to the rising threat of antibiotic-resistant bacteria. Researchers have designed and synthesized ten new compounds based on the quinuclidinium heterocyclic core and the oxime functional group. Among these, two quaternary compounds—para-N-chlorobenzyl and meta-N-bromobenzyl quinuclidinium oximes —displayed potent and broad-spectrum activity against both gram-positive and gram-negative bacterial strains. Their minimum inhibitory concentration (MIC) values ranged from 0.25 to 4.00 μg/mL, with exceptional efficacy against multidrug-resistant pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae .

Tropane Alkaloid Scaffold

The 8-azabicyclo[3.2.1]octane scaffold, which resembles the core structure of tropane alkaloids, holds promise for drug discovery. Tropane alkaloids exhibit diverse biological activities, making this scaffold an attractive target. Research efforts directed toward stereoselective synthesis of this basic structure have gained attention .

Heterocycle-Substituted Bicyclo[3.1.1]heptanes

The compound’s bicyclic nature lends itself to further functionalization. Researchers have explored mild, photocatalytic conditions to introduce various heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes. These derivatives may find applications in medicinal chemistry and beyond .

Catalyst and Reagent

Quinuclidine serves as a versatile reagent and catalyst in organic synthesis. Its unique bicyclic structure allows it to participate in diverse reactions, including ring-opening processes and cyclizations. Researchers often employ quinuclidine to facilitate complex transformations .

Biological Activity Enhancement

Multi-way analysis techniques have been used to correlate quantum chemical data with biological activity. By understanding the structural features that enhance biological potency, researchers can optimize quinuclidine-based compounds for specific applications .

Drug Design and Optimization

Given its intriguing structure and diverse properties, N-(4-Fluorobenzyl)quinuclidin-3-amine could serve as a starting point for drug design. Computational studies and molecular modeling may guide modifications to improve its pharmacological profile .

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2/c15-13-3-1-11(2-4-13)9-16-14-10-17-7-5-12(14)6-8-17/h1-4,12,14,16H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXHPSVOSUKGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

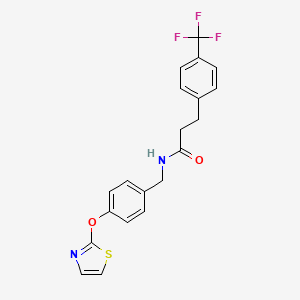

![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823532.png)

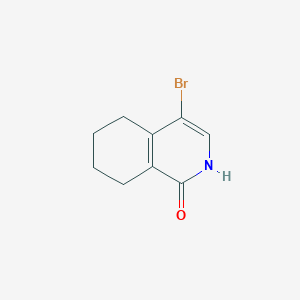

![(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2823533.png)

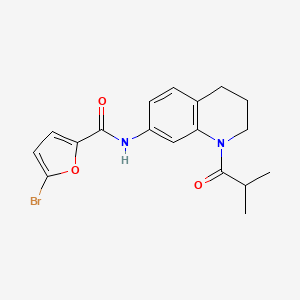

![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2823539.png)

![N-[(1-Phenyltriazol-4-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B2823548.png)